

A Technical Guide to the Chemical Properties of Ferrous Picrate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025



Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of **ferrous picrate** hexahydrate. Intended for researchers, chemists, and professionals in drug development and materials science, this guide details the compound's synthesis, spectroscopic characteristics, thermal behavior, and stability. Quantitative data are systematically presented in tables for clarity and comparative analysis. Detailed experimental protocols for synthesis and characterization are provided, alongside graphical workflows generated using DOT language to illustrate key processes.

Introduction

Ferrous picrate hexahydrate is an iron(II) salt of picric acid, an organic compound formally known as 2,4,6-trinitrophenol. The presence of the ferrous (Fe²⁺) ion and the six molecules of water of hydration are critical to its chemical identity and stability.[1] While picric acid and its various metallic salts are well-known for their energetic properties, ferrous picrate has garnered interest primarily as a combustion catalyst in fuel additives.[2] The water of hydration plays a crucial role in desensitizing the compound, making the hexahydrate significantly more stable than its anhydrous form.[3][4] Understanding the fundamental chemical properties of ferrous picrate hexahydrate is essential for its safe handling, characterization, and application.

Chemical and Physical Properties

Ferrous picrate hexahydrate is a crystalline solid whose properties are defined by the ferrous cation, two picrate anions, and the associated water molecules. The iron ion exists in the +2 oxidation state.[1] A summary of its key properties is presented in Table 1.



Table 1: General Properties of Ferrous Picrate Hexahydrate

Property	Value	Reference
IUPAC Name	iron(2+);2,4,6- trinitrophenolate;hexahydrate	[5]
CAS Number	14866-25-2 (anhydrous)	[5]
Molecular Formula	C12H4FeN6O14 · 6H2O	_
Molecular Weight	620.14 g/mol	
Appearance	Yellow crystals	[1]
Iron Valence State	Fe ²⁺	[1]

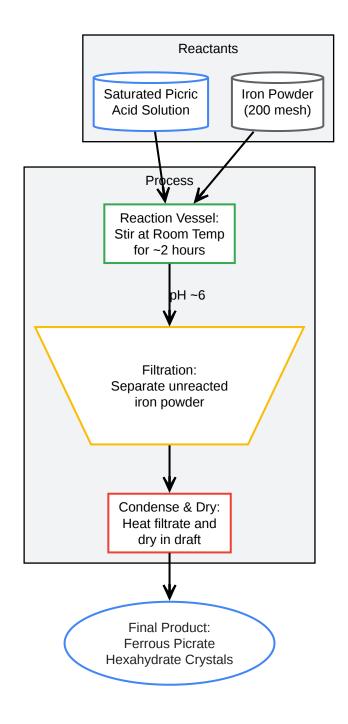
Synthesis and Preparation

Ferrous picrate can be synthesized through several methods. The most common laboratory-scale preparations involve the direct reaction of metallic iron with picric acid or the salt metathesis reaction between a ferrous salt and a soluble picrate salt.[1]

- Reaction with Iron Powder: A straightforward method involves reacting iron powder with a saturated aqueous solution of picric acid. The reaction proceeds at room temperature with stirring until the pH of the solution neutralizes, indicating the consumption of the acid.[1]
- Reaction for Fuel Additives: For its application as a fuel additive, ferrous picrate is often
 produced by reacting non-powdered metallic iron, such as steel wool, with picric acid in a
 mixed solvent system typically containing an aromatic hydrocarbon, an aliphatic alcohol, and
 a trace amount of water.[6][7]

The general laboratory workflow for synthesis from iron powder is illustrated below.





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General workflow for the synthesis of **ferrous picrate** hexahydrate.

Spectroscopic Characterization Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a key technique for confirming the structure of **ferrous picrate** hexahydrate. The spectrum shows features characteristic of both the picrate anion and the



water of hydration. The overall molecular form is very similar to that of picric acid.[1]

Table 2: Key FT-IR Absorption Bands for Ferrous Picrate Hexahydrate

Wavenumber (cm ⁻¹)	Assignment	Notes	Reference
3000-3600	O-H stretch	Broad peak, significantly larger than in picric acid due to the six molecules of water of hydration.	[1]
~1480	Aromatic C=C stretch / NO2 group	Absorption in this region helps distinguish the picrate salt from picric acid.	[1]
~600	ν(Fe-O)	The iron-oxygen bond vibration is expected in this lower frequency region.	[8]

Thermal Analysis

The thermal behavior of **ferrous picrate** hexahydrate is critical to understanding its stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) show that the compound undergoes dehydration followed by decomposition.

- Dehydration: The water of hydration is lost in the temperature range of 300-400 K (27-127 °C).[1]
- Decomposition: A key finding is that the hydrated form of ferrous picrate begins to
 decompose before it can be fully dehydrated to the anhydrous salt.[1] This suggests that the
 anhydrous form is highly unstable. The decomposition of ferrous salts upon heating typically
 leads to the formation of iron oxides and the release of gaseous products.

Table 3: Thermal Analysis Data for Ferrous Picrate Hydrate



Analysis Type	Event	Temperature Range (K)	Notes	Reference
Thermogravimetr y (TG)	Dehydration	300 - 400 K	Corresponds to the loss of combined water molecules.	[1]
DSC / TGA	Decomposition	Begins before complete dehydration	The hydrated salt starts to decompose before forming the anhydrous salt, highlighting the instability of the anhydrous form.	[1]

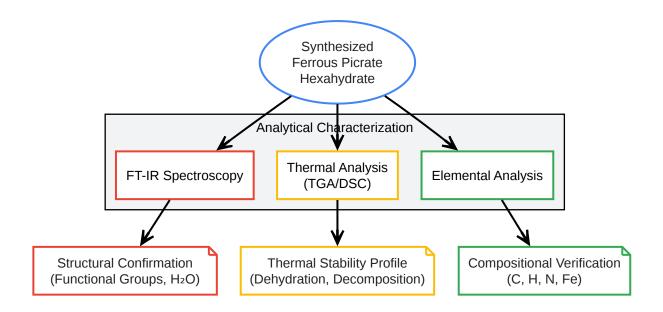
Stability and Hazards

Like many picrate salts, **ferrous picrate** poses significant hazards, particularly in its dry, anhydrous state.

- Sensitivity: Dry picric acid and its metallic salts are highly sensitive to shock, heat, and friction and can be explosive.[3][9][10][11] **Ferrous picrate** is no exception and readily forms upon contact between picric acid and iron or steel.[3][4]
- Role of Hydration: The presence of water significantly reduces the sensitivity of the
 compound. Ferrous picrate with a high number of water molecules of crystallization shows
 low sensitivity to friction and drop hammer tests.[1] It is crucial to maintain the hydration level
 to ensure safe handling.[10]
- Toxicity: The parent compound, picric acid, is toxic by all routes of entry and is a skin and eye irritant.[3][10] Similar precautions should be taken when handling **ferrous picrate**.

The analytical workflow for characterizing the synthesized product is shown below.





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Analytical workflow for the characterization of **ferrous picrate**.

Experimental Protocols Synthesis of Ferrous Picrate Hexahydrate from Iron Powder[1]

- Preparation of Picric Acid Solution: Prepare a saturated solution of picric acid in 500 mL of deionized water at room temperature.
- Reaction: Slowly add 20 g of fine iron powder (e.g., 200 mesh) to the saturated picric acid solution.
- Stirring: Stir the mixture continuously for approximately 2 hours at room temperature. Monitor the reaction by measuring the pH of the solution. The reaction is considered complete when the pH reaches approximately 6.
- Filtration: Filter the reacted solution to remove any unreacted iron powder and other solid impurities.
- Crystallization: Gently heat the filtrate to reduce its volume to about 200 mL. Pour the concentrated solution into a shallow container and allow it to dry in a well-ventilated area (e.g., a fume hood draft) to obtain yellow crystals of **ferrous picrate** hexahydrate.



Characterization Methods

- Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain IR spectra using the KBr pellet method. Mix a small amount of the crystalline sample with dry potassium bromide powder and press it into a transparent pellet for analysis.[1]
- Differential Scanning Calorimetry (DSC): Perform DSC measurements using a calibrated instrument. Use a sample weight of approximately 1 mg and a heating rate of 20 K/min under an inert atmosphere.[1]
- Thermogravimetric Analysis (TGA): Conduct TGA on a small sample (approx. 1 mg) with a controlled heating rate (e.g., 20 K/min) to observe mass loss corresponding to dehydration and decomposition.[1]
- Determination of Iron Valence: The Fe²⁺ state can be confirmed by a colorimetric test. The addition of potassium hexacyanoferrate(III) to a solution of the sample will produce a deep blue color (Turnbull's blue) in the presence of Fe²⁺ ions.[1]

Conclusion

Ferrous picrate hexahydrate is a coordination compound whose properties are dominated by the energetic nature of the picrate anion and the stabilizing effect of the ferrous ion and its hydration sphere. Spectroscopic and thermal analyses confirm its structure and reveal a critical stability feature: the hydrated compound decomposes before complete dehydration, underscoring the hazards associated with the anhydrous form. The detailed synthesis and characterization protocols provided herein offer a framework for the safe and effective study of this material for its applications, particularly in the field of combustion science.

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- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Ferrous Picrate Hexahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611519#chemical-properties-of-ferrous-picrate-hexahydrate]

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